Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt involves the esterification of propanedioic acid with 1,1-dimethylethyl alcohol, followed by the neutralization with potassium hydroxide. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous monitoring systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a buffer component in various biological experiments.
Medicine: Investigated for its potential use in drug development and as a stabilizing agent in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt involves its interaction with various molecular targets and pathways. In biochemical assays, it can act as a substrate or inhibitor, modulating the activity of enzymes and other proteins. Its ester group allows it to participate in esterification and transesterification reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester: Similar in structure but with two methyl groups instead of the 1,1-dimethylethyl group.
Propanedioic acid, diethyl ester: Contains two ethyl groups instead of the 1,1-dimethylethyl group.
Propanedioic acid, monoethyl ester, potassium salt: Similar but with an ethyl group instead of the 1,1-dimethylethyl group.
Uniqueness
Propanedioic acid, mono(1,1-dimethylethyl) ester, potassium salt is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts where other esters may not be as effective .
Properties
Molecular Formula |
C7H12KO4 |
---|---|
Molecular Weight |
199.27 g/mol |
InChI |
InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9); |
InChI Key |
FEYJKHPMPGKGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)O.[K] |
Origin of Product |
United States |
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